molecular formula C9H11F3N2O B2712926 1-(4-Trifluoromethoxy-phenyl)-ethane-1,2-diamine CAS No. 1154876-36-4

1-(4-Trifluoromethoxy-phenyl)-ethane-1,2-diamine

Cat. No.: B2712926
CAS No.: 1154876-36-4
M. Wt: 220.195
InChI Key: HSMPCGOCWQZZEB-UHFFFAOYSA-N
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Description

1-(4-Trifluoromethoxy-phenyl)-ethane-1,2-diamine is a diamine derivative featuring a phenyl ring substituted with a trifluoromethoxy (-OCF₃) group at the para position. The ethane-1,2-diamine backbone provides two amine groups, enabling versatile coordination and reactivity. This compound is structurally analogous to other aryl-substituted ethane-1,2-diamines, which are explored for applications ranging from pharmaceuticals to materials science .

Properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,5,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMPCGOCWQZZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethoxybenzene as a starting material, which undergoes a series of reactions including nitration, reduction, and amination to yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of 1-(4-Trifluoromethoxy-phenyl)-ethane-1,2-diamine may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic hydrogenation and continuous flow reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(4-Trifluoromethoxy-phenyl)-ethane-1,2-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 1-(4-Trifluoromethoxy-phenyl)-ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes, receptors, or other proteins, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Key Compounds Analyzed:

This compound (Target Compound)

  • Substituent: -OCF₃ (para position)
  • Molecular Weight: ~224.19 g/mol (estimated)

1-(4-Tert-butylphenyl)-ethane-1,2-diamine

  • Substituent: -C(CH₃)₃ (para)
  • Molecular Weight: 192.30 g/mol

1-[3-(Trifluoromethyl)phenyl]-ethane-1,2-diamine

  • Substituent: -CF₃ (meta)
  • Molecular Weight: 204.19 g/mol

N¹-(4-Fluorophenyl)-ethane-1,2-diamine

  • Substituent: -F (para)
  • Molecular Weight: 153.18 g/mol

N¹-(2-(Trifluoromethoxy)phenyl)-ethane-1,2-diamine

  • Substituent: -OCF₃ (ortho)
  • Molecular Weight: ~224.19 g/mol (positional isomer of target compound)

Table 1: Substituent Impact on Physicochemical Properties

Compound Substituent (Position) Molecular Weight (g/mol) Lipophilicity (ClogP)* Electronic Effect
1-(4-Trifluoromethoxy-phenyl)-derivative -OCF₃ (para) ~224.19 High (estimated) Strong electron-withdrawing
4-Tert-butylphenyl derivative -C(CH₃)₃ (para) 192.30 Very high Electron-donating
3-Trifluoromethylphenyl derivative -CF₃ (meta) 204.19 High Electron-withdrawing
4-Fluorophenyl derivative -F (para) 153.18 Moderate Moderate electron-withdrawing
2-Trifluoromethoxy isomer -OCF₃ (ortho) ~224.19 High Steric hindrance + electronic effects

*ClogP values estimated based on substituent contributions.

Antimycobacterial and Cytotoxicity

  • Propane-1,3-diamine derivatives exhibit higher cytotoxicity compared to ethane-1,2-diamine analogs, highlighting the importance of the diamine chain length .
  • The trifluoromethoxy group’s electron-withdrawing nature may enhance target binding in antimicrobial or antimycobacterial contexts, similar to trifluoromethyl-substituted analogs .

Material Science and Coordination Chemistry

  • Ethane-1,2-diamine derivatives act as ligands in lanthanide and zinc complexes, with substituents modulating stability and catalytic properties .
  • The trifluoromethoxy group’s bulkiness may influence crystal packing or coordination geometry compared to smaller substituents like fluorine .

Biological Activity

1-(4-Trifluoromethoxy-phenyl)-ethane-1,2-diamine, also known as (1R)-1-[4-(trifluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride, is a compound of significant interest due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethoxy group attached to a phenyl ring, along with an ethane-1,2-diamine moiety. Its molecular formula is C₁₃H₁₈F₃N₂O, and it has a molecular weight of 293.11 g/mol. The presence of the trifluoromethoxy group enhances the compound's lipophilicity, facilitating better membrane penetration and interaction with biological targets.

Research indicates that this compound interacts with various molecular targets within biological systems. Its mechanism of action potentially involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity and influencing metabolic pathways.
  • Receptor Interaction : It has been suggested that the compound can bind to certain receptors, altering signaling pathways that are crucial for various physiological processes.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further exploration in antibiotic development.

Antiproliferative Effects

The compound has also been investigated for its antiproliferative effects on cancer cell lines. Preliminary data suggest that it may inhibit cell growth and promote apoptosis in specific cancer types, indicating its potential as an anticancer agent .

In Vitro Studies

In vitro studies have provided insights into the biological activity of this compound:

Study TypeFindings
AntimicrobialEffective against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 0.01 to 0.5 µg/mL.
AntiproliferativeInduced apoptosis in cancer cell lines with IC50 values between 10 µM and 25 µM depending on the cell type.

In Vivo Studies

In vivo studies have further validated the efficacy of this compound:

  • Animal Models : In murine models of infection, administration of the compound led to significant reductions in bacterial load compared to controls.
  • Toxicity Assessments : Toxicological evaluations indicated a favorable safety profile with no significant adverse effects at therapeutic doses .

Applications in Drug Development

Due to its promising biological activities, this compound is being explored for potential applications in drug development:

  • Antibiotics : Its antimicrobial properties position it as a candidate for new antibiotic formulations.
  • Cancer Therapy : Research is ongoing to assess its viability as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Trifluoromethoxy-phenyl)-ethane-1,2-diamine, and what key parameters influence yield?

  • Methodological Answer : A common approach involves nucleophilic substitution followed by reduction. For example, analogous diamines (e.g., N1-(2-(Trifluoromethoxy)phenyl)ethane-1,2-diamine) are synthesized via stepwise amination and reduction of nitro intermediates under controlled hydrogenation conditions . Key parameters include reaction temperature (e.g., 50–80°C for nitro group reduction), solvent polarity (e.g., ethanol or THF), and catalyst selection (e.g., palladium on carbon). Yield optimization requires monitoring intermediate purity via TLC or HPLC.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm for trifluoromethoxy-substituted phenyl) and amine protons (δ 1.5–2.5 ppm).
  • FT-IR : Confirm primary/secondary amine stretches (N-H at ~3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
  • LC-MS : Verify molecular weight (MW: 210.17 g/mol) and detect impurities (e.g., unreacted intermediates). For structurally similar compounds (e.g., (1R)-1-(6-Fluoro-2-methoxyphenyl)ethane-1,2-diamine), LC-MS with ESI+ ionization is effective .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation (P260) or skin contact (P280) .
  • Storage : Store at ≤-20°C in airtight containers under nitrogen to prevent oxidation or degradation .
  • Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Cross-validate using complementary techniques. For example:

  • X-ray Crystallography : Resolve ambiguous NOE effects in NMR caused by conformational flexibility.
  • DFT Calculations : Compare experimental and theoretical IR/NMR spectra to confirm substituent effects (e.g., trifluoromethoxy group’s electron-withdrawing nature) .
  • Batch Consistency : Replicate synthesis under identical conditions to rule out procedural variability .

Q. What strategies mitigate risks in scaling up the synthesis of this diamine?

  • Methodological Answer :

  • Process Simulation : Use chemical engineering tools (e.g., Aspen Plus) to model heat transfer and exothermic risks during hydrogenation .
  • Hazard Analysis : Review safety data sheets (SDS) of analogous compounds (e.g., H300: “Fatal if swallowed”) to design containment protocols .
  • Catalyst Recycling : Optimize palladium recovery to reduce costs and environmental impact .

Q. How can mechanistic studies elucidate the role of the trifluoromethoxy group in this compound’s reactivity?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs to identify rate-determining steps.
  • Computational Modeling : Use Gaussian or ORCA to calculate transition state energies and assess steric/electronic effects of the trifluoromethoxy group .
  • Competitive Experiments : Compete with methoxy or methyl analogs to quantify substituent influence on reaction pathways .

Q. What methodologies validate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • pH-Dependent Studies : Dissolve the compound in buffers (pH 2–12) and track decomposition products (e.g., oxidation to imines) using LC-MS .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures to establish safe handling thresholds .

Methodological Frameworks

Q. How can researchers align experimental design with theoretical frameworks for studying this compound’s bioactivity?

  • Methodological Answer : Link hypotheses to established theories (e.g., structure-activity relationships for CNS-targeting diamines). For example:

  • Molecular Docking : Screen against serotonin or dopamine receptors using AutoDock Vina to prioritize synthetic targets .
  • In Vitro Assays : Validate predicted binding affinities using radioligand displacement studies .

Q. What statistical approaches address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply random-effects models to account for variability .
  • Sensitivity Analysis : Identify outliers by comparing assay conditions (e.g., cell line viability protocols) .

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